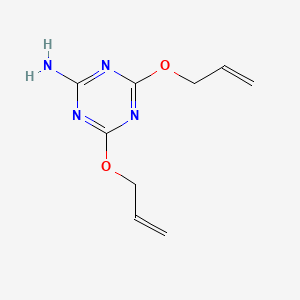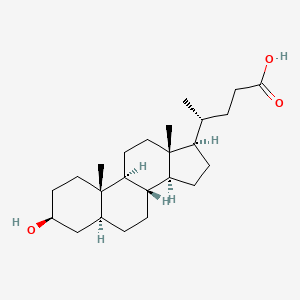
Isoallolithocholic acid
Descripción general
Descripción
El ácido isoalolitocólico, también conocido como ácido 3β-hidroxi-5α-colánico, es un derivado de ácido biliar. Los ácidos biliares son ácidos esteroides que se encuentran predominantemente en la bilis de los mamíferos. El ácido isoalolitocólico es un metabolito del ácido litocólico y juega un papel significativo en la regulación de las células T, especialmente en la mejora de la diferenciación de las células T reguladoras (Tregs) .
Mecanismo De Acción
El ácido isoalolitocólico ejerce sus efectos mejorando la diferenciación de las células T reguladoras (Tregs). Facilita la formación de una estructura de cromatina permisiva en la región promotora del factor de transcripción forkhead box P3 (Foxp3). Este proceso involucra al receptor nuclear de hormonas factor de crecimiento nervioso IB (Nr4a1), que juega un papel crucial en la diferenciación y función de las Tregs .
Compuestos Similares:
Ácido Litocólico: El compuesto padre del que se deriva el ácido isoalolitocólico.
Ácido Aloisolitocólico: Otro derivado de ácido biliar con propiedades similares.
Ácido 3-Oxo Litocólico: Un precursor en la transformación microbiana al ácido isoalolitocólico
Singularidad: El ácido isoalolitocólico es único debido a su papel específico en la mejora de la diferenciación de las células T reguladoras (Tregs). Esta propiedad lo hace particularmente valioso en la investigación relacionada con la modulación inmunitaria y las posibles aplicaciones terapéuticas en enfermedades autoinmunes .
Análisis Bioquímico
Biochemical Properties
Isoallolithocholic acid plays a crucial role in biochemical reactions within the gut. It is produced by the action of specific gut bacteria, such as Parabacteroides merdae and Odoribacter laneus, which possess enzymes like 5α-reductase and 3β-hydroxysteroid dehydrogenase . These enzymes facilitate the conversion of primary bile acids into this compound. The compound interacts with various biomolecules, including gut microbiota, and exhibits antimicrobial properties, particularly against gram-positive pathogens like Clostridium difficile .
Cellular Effects
This compound influences various cellular processes, particularly within the gut. It has been shown to inhibit the growth of harmful bacteria, thereby promoting a healthy gut microbiome . This compound also impacts cell signaling pathways and gene expression related to immune responses and inflammation. By modulating these pathways, this compound helps maintain gut homeostasis and supports overall health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with bacterial enzymes and receptors. It inhibits the growth of gram-positive pathogens by disrupting their cell membranes and interfering with their metabolic processes . Additionally, this compound modulates gene expression in gut epithelial cells, enhancing their ability to respond to infections and maintain barrier integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and the presence of other bile acids . Long-term studies have shown that this compound can sustain its antimicrobial properties and support gut health over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, it effectively inhibits the growth of harmful bacteria without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of gut microbiota balance and negative impacts on liver function . It is crucial to determine the optimal dosage to maximize the benefits while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within the gut. It is produced through the enzymatic conversion of primary bile acids by gut bacteria . This process involves enzymes such as 5α-reductase and 3β-hydroxysteroid dehydrogenase, which play key roles in bile acid metabolism . This compound can also influence metabolic flux and metabolite levels, contributing to the overall metabolic balance in the gut .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the gut, where it exerts its beneficial effects. The compound’s distribution is influenced by factors such as bile acid transporters and the presence of other bile acids .
Subcellular Localization
This compound is primarily localized within the gut, where it interacts with gut epithelial cells and microbiota . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that this compound reaches specific compartments or organelles within the gut cells, optimizing its antimicrobial and health-promoting effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido isoalolitocólico se puede sintetizar a partir del ácido litocólico mediante una serie de reacciones químicas. La ruta sintética principal implica la hidroxilación del ácido litocólico en la posición 3β. Este proceso generalmente requiere catalizadores específicos y condiciones de reacción controladas para asegurar que se logre la estereoquímica deseada .
Métodos de Producción Industrial: La producción industrial del ácido isoalolitocólico implica la transformación microbiana del ácido litocólico. Se emplean cepas específicas de microbiota intestinal para convertir el ácido litocólico en ácido isoalolitocólico mediante reacciones enzimáticas. Este método es ventajoso debido a su eficiencia y la capacidad de producir el compuesto a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido isoalolitocólico experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo en la posición 3β se puede oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar diferentes isómeros.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar reactivos como el cloruro de tionilo para reacciones de sustitución.
Productos Principales:
Oxidación: Formación de derivados 3-ceto.
Reducción: Formación de diferentes isómeros.
Sustitución: Formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
El ácido isoalolitocólico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros derivados de ácido biliar.
Biología: Juega un papel en la regulación de las células T, particularmente en la mejora de la diferenciación de las células T reguladoras (Tregs).
Medicina: Se investiga por sus potenciales efectos terapéuticos en enfermedades autoinmunes debido a su capacidad de modular las respuestas inmunitarias.
Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el estudio del metabolismo del ácido biliar
Comparación Con Compuestos Similares
Lithocholic Acid: The parent compound from which isoallolithocholic acid is derived.
Alloisolithocholic Acid: Another bile acid derivative with similar properties.
3-Oxo Lithocholic Acid: A precursor in the microbial transformation to this compound
Uniqueness: this compound is unique due to its specific role in enhancing the differentiation of regulatory T cells (Tregs). This property makes it particularly valuable in research related to immune modulation and potential therapeutic applications in autoimmune diseases .
Propiedades
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-XBESLWPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309974 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2276-93-9 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloisolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 1-kestose, a prebiotic, and isoallolithocholic acid (isoalloLCA)?
A: 1-kestose supplementation was shown to increase the abundance of bacteria possessing the 5α-reductase (5AR) gene in the human gut microbiota []. While not directly producing isoalloLCA, 5AR is a key enzyme in its biosynthetic pathway []. This suggests that 1-kestose consumption could potentially lead to increased isoalloLCA production in the gut.
Q2: How does isoalloLCA influence the immune system?
A: IsoalloLCA promotes the differentiation of regulatory T cells (Treg cells), which play a crucial role in suppressing immune responses and maintaining immune homeostasis []. It achieves this by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene, a crucial transcription factor for Treg cell development [].
Q3: What is the role of the nuclear hormone receptor NR4A1 in the activity of isoalloLCA?
A: Research indicates that NR4A1 is required for isoalloLCA to exert its effects on Treg cells []. The exact mechanism of this interaction remains to be fully elucidated.
Q4: Which bacteria are responsible for producing isoalloLCA in the gut?
A: Certain bacteria within the Bacteroidetes phylum, an abundant group in the human gut, are capable of synthesizing isoalloLCA from 3-oxolithocholic acid []. This conversion is facilitated by a specific gene cluster identified in these bacteria [].
Q5: Is there a link between isoalloLCA and inflammatory bowel diseases (IBD)?
A: Patients with IBD exhibit significantly lower levels of isoalloLCA and a reduced abundance of the bacterial genes responsible for its biosynthesis []. This suggests a potential link between isoalloLCA and the development or severity of IBD, possibly through its role in maintaining immune balance.
Q6: How does isoalloLCA compare to deoxycholic acid (DCA) in its impact on Clostridium perfringens?
A: Both isoalloLCA and DCA were found to inhibit the growth, hydrogen sulfide production, and virulence gene expression of C. perfringens []. Notably, isoalloLCA demonstrated a more potent effect than DCA in these aspects []. This suggests a potential role for isoalloLCA in managing C. perfringens infections.
Q7: What are the potential implications of different signaling pathways being modulated by isoalloLCA and DCA in C. perfringens?
A: Research observed subtle differences in how isoalloLCA and DCA impacted the growth and virulence of C. perfringens mutants, suggesting that the two bile acids may modulate different signaling pathways within the bacteria []. Further investigation into these distinct pathways could unveil novel targets for therapeutic interventions against C. perfringens infections.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
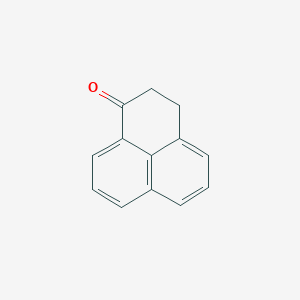
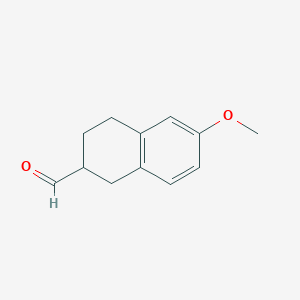
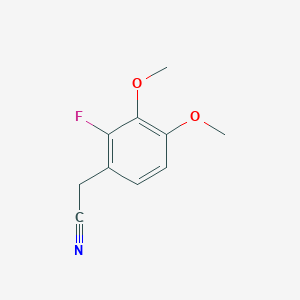
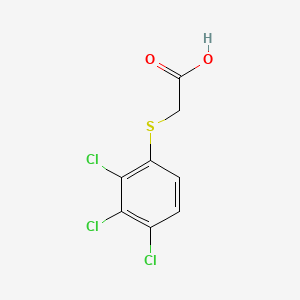
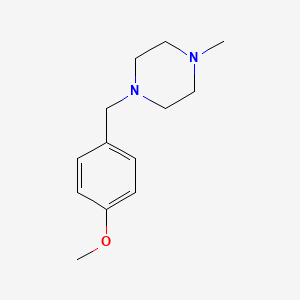
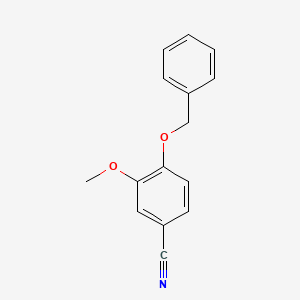
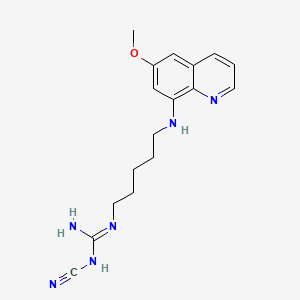

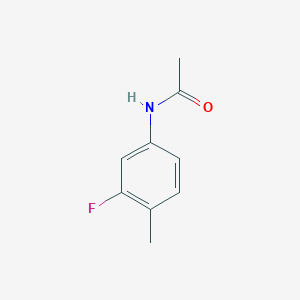
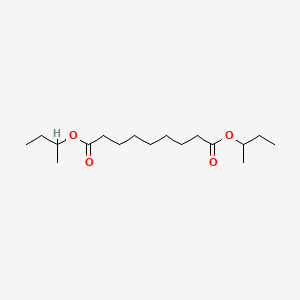
![4-Chloro-2-[(6-methoxypyridin-3-yl)amino]benzoic acid](/img/structure/B1614772.png)
![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)
![1,2,4-Triazolo[4,3-a]pyridine, 3,5-dimethyl-](/img/structure/B1614776.png)
